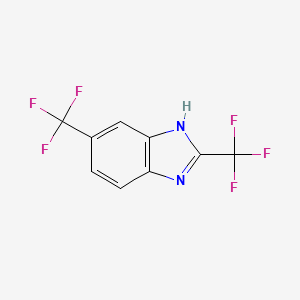

Benzimidazole, 2,5-bis(trifluoromethyl)-

説明

Benzimidazole, 2,5-bis(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H4F6N2 and its molecular weight is 254.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzimidazole, 2,5-bis(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 2,5-bis(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Benzimidazole, 2,5-bis(trifluoromethyl)-, is a type of benzimidazole derivative that has been found to exhibit significant antimicrobial activities . The primary targets of this compound are microbial cells, particularly those of methicillin-resistant Staphylococcus aureus (MRSA) .

Mode of Action

The compound interacts with its targets by intercalating into the DNA of the microbial cells . This interaction blocks DNA replication, thereby inhibiting the growth and proliferation of the microbes . The compound’s strong antibacterial and antifungal activities are comparable to, or even stronger than, those of reference drugs such as Chloromycin, Norfloxacin, and Fluconazole .

Biochemical Pathways

It is known that the compound interferes with dna replication in microbial cells . This interference disrupts the normal cellular processes, leading to the death of the microbes .

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability and are well-absorbed in the body . They are also known to have a wide distribution in the body, reaching various tissues and organs .

Result of Action

The result of the action of Benzimidazole, 2,5-bis(trifluoromethyl)-, is the inhibition of microbial growth and proliferation . This leads to a decrease in the number of microbial cells, thereby reducing the severity of the infection . In addition, the compound has been found to have potent antibacterial efficacy towards planktonic MRSA and its persistent biofilms .

Action Environment

The action of Benzimidazole, 2,5-bis(trifluoromethyl)-, can be influenced by various environmental factors. For instance, the temperature and concentration should be well controlled to achieve a relatively high molecular weight of the compound . Additionally, the compound’s action can be influenced by the pH of the environment, as it is known to achieve a saturated PA uptake when immersed in a 75% phosphoric acid solution at room temperature .

生物活性

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, 2,5-bis(trifluoromethyl)-1H-benzimidazole has garnered attention due to its potent pharmacological properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and case studies from recent research.

Overview of Biological Activities

Benzimidazole derivatives exhibit a wide range of biological activities including antimicrobial , antiparasitic , anticancer , and anti-inflammatory effects. The specific compound 2,5-bis(trifluoromethyl)-1H-benzimidazole has shown promising results in various studies.

Antimicrobial Activity

A study demonstrated that several benzimidazole derivatives, including 2,5-bis(trifluoromethyl)-1H-benzimidazole, exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| 2,5-bis(trifluoromethyl)-1H-benzimidazole | <1 | Giardia intestinalis |

| <1 | Trichomonas vaginalis | |

| Compound 4 (related derivative) | 12.5 | S. typhi |

The compound was found to be 14 times more active than albendazole against Trichomonas vaginalis and displayed moderate antimalarial activity against Plasmodium falciparum strains with IC50 values of approximately 6 µM .

Anticancer Potential

Benzimidazole derivatives have also been investigated for their anticancer properties. The electron-rich nature of the nitrogen heterocycles allows these compounds to interact effectively with various therapeutic targets. Research indicates that modifications at the 1, 2, 5, and/or 6-positions of the benzimidazole ring can enhance anticancer activity .

For instance, a study reported that benzimidazole derivatives can act as topoisomerase inhibitors , which are crucial in cancer treatment. The IC50 values for some derivatives were found to be as low as 14.1 μmol/L , indicating strong potential for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the substitution patterns on the benzimidazole ring significantly influence biological activity. For example:

- Trifluoromethyl groups enhance lipophilicity and may improve cellular uptake.

- Variations at the 5 and 6 positions can lead to increased potency against specific pathogens.

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives:

- Antiprotozoal Activity : A series of derivatives were synthesized and tested against Giardia intestinalis and Trichomonas vaginalis. Compounds showed IC50 values less than 1 µM , indicating high potency compared to standard treatments .

- Anticancer Activity : Research highlighted that certain benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds demonstrating IC50 values below 50 μM .

科学的研究の応用

Chemistry

- Building Blocks : Used as a precursor in the synthesis of advanced materials and catalysts.

- Reactivity Studies : The compound can undergo oxidation and reduction reactions, making it versatile for creating new derivatives.

- Antiparasitic Activity : The compound demonstrated significant efficacy against Trichomonas vaginalis, being 14 times more effective than albendazole, a standard antiparasitic drug. It also showed moderate activity against Plasmodium falciparum (IC50 ~6 µM) .

| Activity Type | IC50 Value | Comparison Drug |

|---|---|---|

| Against T. vaginalis | <1 µM | Albendazole |

| Against P. falciparum | ~6 µM | N/A |

Anticancer Potential

- Cytotoxicity Studies : In vitro studies revealed that derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), inducing apoptosis through caspase activation .

| Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|

| MCF-7 | Micromolar range | Apoptosis induction |

| HCT-116 | Micromolar range | Cell cycle arrest |

Antimicrobial Activity

- Broad-Spectrum Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus fumigatus .

Case Study 1: Antiparasitic Efficacy

A comparative study highlighted that 2,5-bis(trifluoromethyl)-1H-benzimidazole exhibited superior efficacy against protozoa compared to standard treatments like metronidazole and albendazole. This emphasizes its potential for developing new antiparasitic agents based on its structural features .

Case Study 2: Anticancer Activity

Research into the cytotoxic effects of benzimidazole derivatives on MCF-7 cells demonstrated that trifluoromethyl substitutions significantly enhance anticancer activities. The study concluded that structural modifications could lead to improved selectivity and potency against cancer cells.

特性

IUPAC Name |

2,6-bis(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFXAUQYNCJXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192944 | |

| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-69-9 | |

| Record name | 2,6-Bis(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。